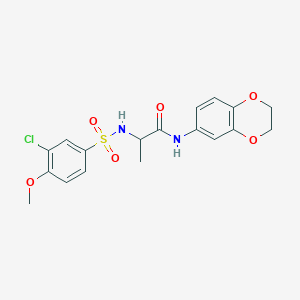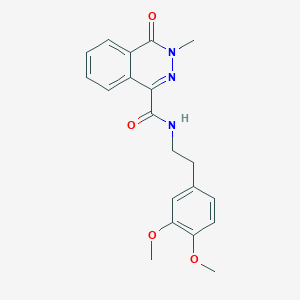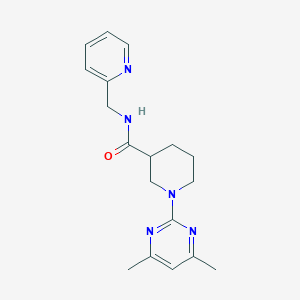![molecular formula C19H20N2O3 B11125120 4-methoxy-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]benzamide](/img/structure/B11125120.png)
4-methoxy-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methoxy-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]benzamide is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a benzamide group attached to an indole moiety, which is further substituted with methoxy groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]benzamide typically involves the following steps:
Formation of the Indole Moiety: The indole nucleus can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Substitution with Methoxy Groups: The indole derivative is then subjected to methylation using methanol and a suitable catalyst to introduce the methoxy groups at the desired positions.
Attachment of the Benzamide Group: The final step involves the reaction of the methoxy-substituted indole with benzoyl chloride in the presence of a base to form the benzamide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
4-methoxy-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]benzamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, nitrating agents, acidic or neutral conditions.
Major Products Formed
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 4-methoxy-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
Melatonin: N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide.
5-Methoxy-N,N-diisopropyltryptamine: A tryptamine derivative with similar indole structure.
Uniqueness
4-methoxy-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]benzamide is unique due to its specific substitution pattern and the presence of both methoxy and benzamide groups, which confer distinct biological activities and chemical reactivity compared to other indole derivatives .
Propriétés
Formule moléculaire |
C19H20N2O3 |
|---|---|
Poids moléculaire |
324.4 g/mol |
Nom IUPAC |
4-methoxy-N-[2-(5-methoxyindol-1-yl)ethyl]benzamide |
InChI |
InChI=1S/C19H20N2O3/c1-23-16-5-3-14(4-6-16)19(22)20-10-12-21-11-9-15-13-17(24-2)7-8-18(15)21/h3-9,11,13H,10,12H2,1-2H3,(H,20,22) |
Clé InChI |
JPAGUWOMKWFHBG-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(=O)NCCN2C=CC3=C2C=CC(=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Chloro-2-(furan-2-ylmethyl)-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11125037.png)
![(5Z)-5-(2-methoxybenzylidene)-2-[(E)-2-phenylethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11125045.png)

![N~2~-benzyl-N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(2-ethoxyphenyl)glycinamide](/img/structure/B11125051.png)
![methyl 2-({N-[(4-methoxy-3-methylphenyl)sulfonyl]alanyl}amino)benzoate](/img/structure/B11125052.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-{4-[(4-chlorophenyl)sulfamoyl]-2-methylphenoxy}acetamide](/img/structure/B11125067.png)

![(2S)-[({4-methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}carbonyl)amino](phenyl)ethanoic acid](/img/structure/B11125082.png)

![2-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-(octahydro-2H-quinolizin-1-ylmethyl)acetamide](/img/structure/B11125103.png)
![N-[2-(4-tert-butyl-1,3-thiazol-2-yl)ethyl]-1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B11125107.png)
![1-(4,6-dimethyl-2-pyrimidinyl)-N-[2-(1,3-thiazol-2-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B11125108.png)
![1-{4-[(4-Chlorophenyl)sulfonyl]piperazino}-3-(2-pyrimidinylamino)-1-propanone](/img/structure/B11125113.png)
